3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride
CAS No.: 1864060-74-1
Cat. No.: VC3093352
Molecular Formula: C12H21ClN2
Molecular Weight: 228.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864060-74-1 |
|---|---|
| Molecular Formula | C12H21ClN2 |
| Molecular Weight | 228.76 g/mol |
| IUPAC Name | 3-ethyl-1-pyridin-3-ylpentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H20N2.ClH/c1-3-10(4-2)8-12(13)11-6-5-7-14-9-11;/h5-7,9-10,12H,3-4,8,13H2,1-2H3;1H |
| Standard InChI Key | WIGDDJGTYXMIGY-UHFFFAOYSA-N |
| SMILES | CCC(CC)CC(C1=CN=CC=C1)N.Cl |
| Canonical SMILES | CCC(CC)CC(C1=CN=CC=C1)N.Cl |
Introduction
3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride is a chemical compound with the CAS number 1864060-74-1. It is characterized by its molecular formula C12H21ClN and molecular weight of 228.76 g/mol . This compound belongs to the class of amines, specifically those that are substituted with a pyridine ring, which is a six-membered heterocyclic ring containing nitrogen.
Biological Activity and Applications
While specific biological activity data for 3-Ethyl-1-(pyridin-3-yl)pentan-1-amine hydrochloride is not readily available, compounds with similar structures often exhibit pharmacological properties due to the presence of the pyridine ring and amine group. These functional groups are known to interact with biological targets such as enzymes and receptors.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis optimization, biological activity evaluation, and potential applications in pharmaceutical or chemical industries. Studies involving similar compounds suggest that modifications to the pyridine ring and the alkyl chain can significantly affect biological activity, providing a basis for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume